

Protocol for the Use of Olsalazine-d3 in Pharmacokinetic Studies

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Compound of Interest

Compound Name: Olsalazine-d3

Cat. No.: B12375024

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Application Note and Protocol

Introduction

Olsalazine is a prodrug of mesalamine (5-aminosalicylic acid, 5-ASA), an anti-inflammatory agent primarily used in the management of ulcerative colitis.[1] Its unique structure, consisting of two mesalamine molecules linked by an azo bond, is designed for targeted delivery to the colon. The azo bond is cleaved by bacterial azoreductases in the colon, releasing the active 5-ASA molecules locally at the site of inflammation, which minimizes systemic side effects.[1]

Olsalazine-d3, a deuterated analog of olsalazine, serves as a valuable tool in pharmacokinetic (PK) studies. The incorporation of deuterium atoms provides a mass shift that allows for its differentiation from the endogenous or non-labeled drug, making it an ideal internal standard for bioanalytical assays. This document provides a detailed protocol for the use of **Olsalazine-d3** in pharmacokinetic research, including study design, sample analysis, and data interpretation.

Pharmacokinetics of Olsalazine

Olsalazine exhibits minimal systemic absorption. Following oral administration, the majority of the dose reaches the colon intact.[2] A small fraction of the parent drug is absorbed and can be metabolized in the liver to Olsalazine-O-sulfate.[3] The primary metabolic event, however, is the cleavage of the azo bond in the colon by gut microbiota, releasing two molecules of 5-ASA.[2]

5-ASA is the therapeutically active moiety and can be further metabolized, primarily through N-acetylation to N-acetyl-5-aminosalicylic acid (Ac-5-ASA).

Data Presentation

The following tables summarize the key pharmacokinetic parameters of olsalazine and its major metabolites based on a 1.0 g oral dose.

Table 1: Pharmacokinetic Parameters of Olsalazine and its Metabolites

Parameter	Olsalazine	Mesalamine (5-ASA)	N-acetyl-5-ASA (Ac-5-ASA)
Systemic Absorption	~2.4%	Liberated in the colon, then absorbed	Metabolite of 5-ASA
Time to Peak Serum Conc. (Tmax)	~1 hour	4 - 8 hours	Follows 5-ASA formation
Peak Serum Conc. (Cmax)	1.6 - 6.2 µmol/L	0 - 4.3 µmol/L	1.7 - 8.7 µmol/L
Serum Half-life (t _{1/2})	~0.9 hours	~1 hour	Up to 10 hours
Plasma Protein Binding	>99%	~74%	~81%
Primary Route of Elimination	Fecal (unconverted drug)	Fecal (unabsorbed) and Renal (as Ac-5-ASA)	Renal

Experimental Protocols

This section outlines the detailed methodologies for a pharmacokinetic study involving the oral administration of Olsalazine, using **Olsalazine-d3** as an internal standard for the quantification of olsalazine in plasma samples.

Pharmacokinetic Study Design (Adapted from FDA Guidance)

A single-dose, two-way crossover in vivo study is recommended.

- Subjects: Healthy male and non-pregnant, non-lactating female volunteers. The number of subjects should be sufficient to achieve adequate statistical power.
- Study Arms:
 - Fasting Study: Subjects receive a single oral dose of Olsalazine after an overnight fast.
 - Fed Study: Subjects receive a single oral dose of Olsalazine following a standardized high-fat meal.
- Washout Period: A sufficient washout period should be implemented between the two study arms.
- Blood Sampling: Blood samples are collected in tubes containing an appropriate anticoagulant (e.g., K2EDTA) at pre-defined time points (e.g., pre-dose, and at 0.5, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, 36, and 48 hours post-dose).
- Plasma Preparation: Plasma is separated by centrifugation and stored at -80°C until analysis.

Bioanalytical Method: Quantification of Olsalazine in Plasma by LC-MS/MS

This protocol provides a general methodology for the sensitive quantification of olsalazine.

1. Preparation of Stock and Working Solutions

- Olsalazine Stock Solution (1 mg/mL): Accurately weigh and dissolve olsalazine in a suitable solvent (e.g., DMSO).
- **Olsalazine-d3** (Internal Standard) Stock Solution (1 mg/mL): Accurately weigh and dissolve **Olsalazine-d3** in the same solvent.
- Working Solutions: Prepare serial dilutions of the olsalazine stock solution to create calibration standards and quality control (QC) samples by spiking into blank plasma. The

internal standard working solution is prepared by diluting the stock solution to a fixed concentration (e.g., 100 ng/mL) in the precipitation solvent.

2. Sample Preparation (Protein Precipitation)

This method is rapid and suitable for high-throughput analysis.

- Aliquot 100 μ L of plasma sample (calibration standard, QC, or study sample) into a microcentrifuge tube.
- Add 300 μ L of ice-cold acetonitrile containing the **Olsalazine-d3** internal standard.
- Vortex the mixture for 1 minute to precipitate proteins.
- Centrifuge at 10,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to a clean tube.
- Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase.
- Inject an aliquot into the LC-MS/MS system.

3. LC-MS/MS Instrumental Analysis

The following are typical starting conditions that should be optimized for the specific instrument and analytes.

Table 2: Typical Liquid Chromatography Parameters

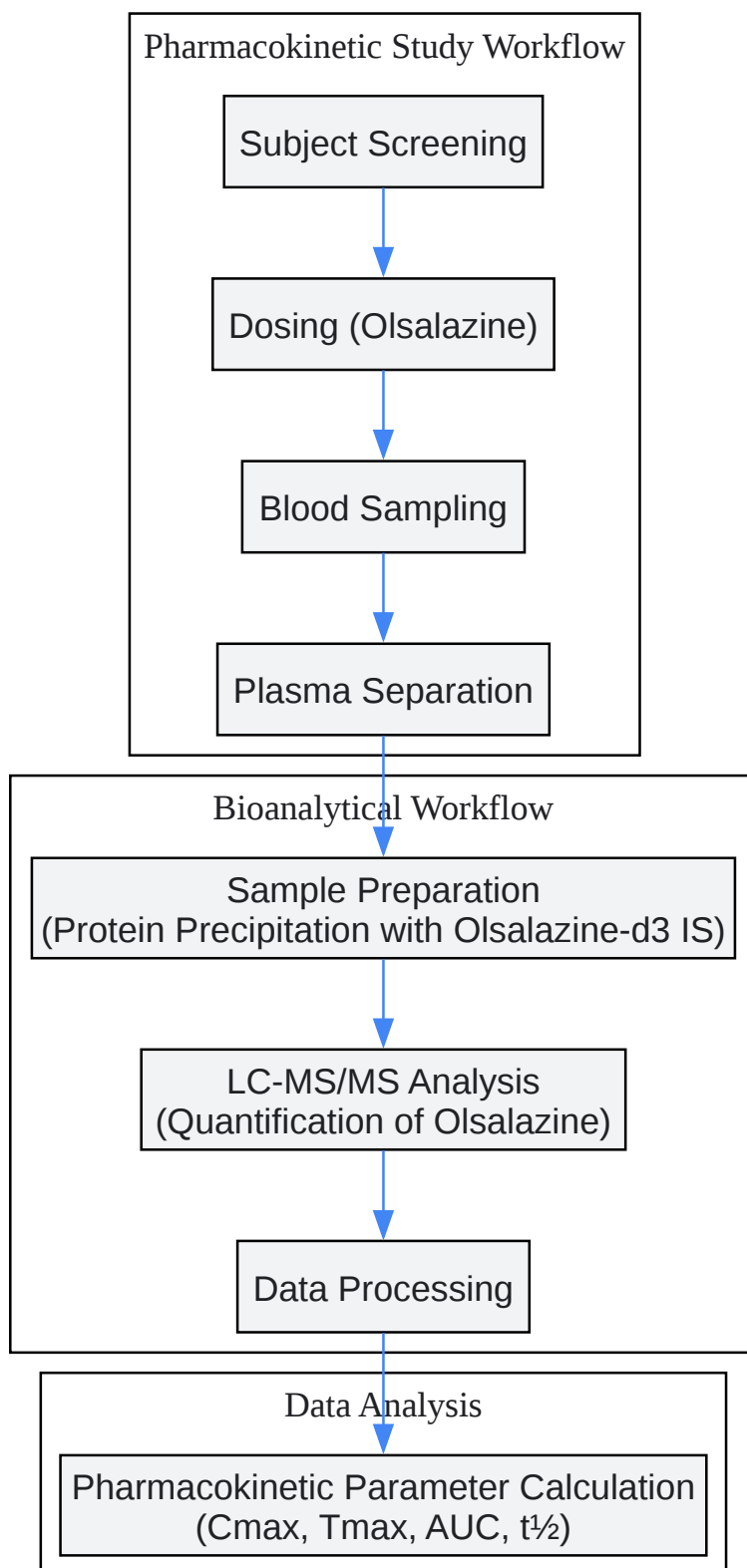
Parameter	Typical Conditions
Column	C18 or Phenyl column (e.g., 100 x 2.1 mm, 5 μ m)
Mobile Phase A	0.1% Formic acid in water or 10 mM Ammonium acetate in water
Mobile Phase B	Acetonitrile or Methanol with 0.1% Formic acid
Flow Rate	0.2 - 0.5 mL/min
Gradient	Optimized for separation of analytes from matrix components
Injection Volume	5 - 10 μ L
Column Temperature	30 - 40°C

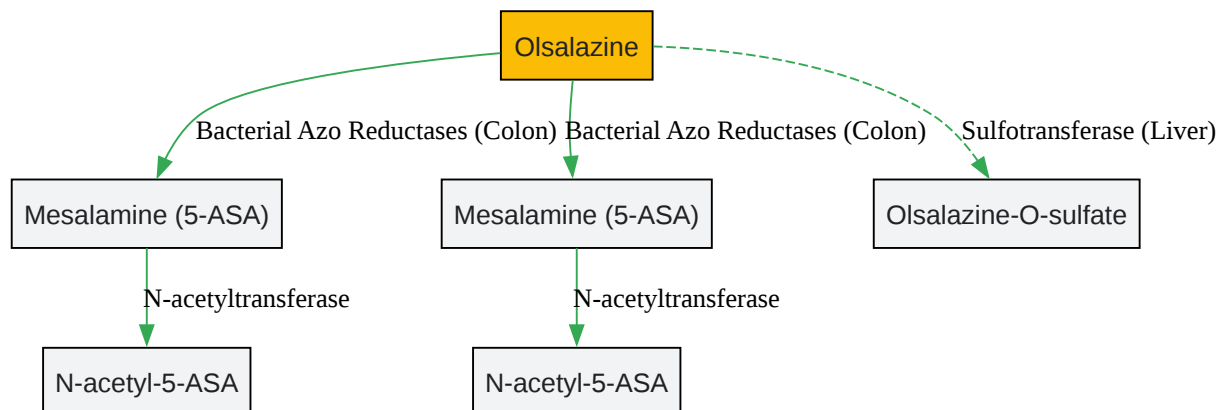
Table 3: Typical Mass Spectrometry Parameters

Parameter	Typical Conditions
Ionization Mode	Electrospray Ionization (ESI), Positive or Negative
Scan Type	Multiple Reaction Monitoring (MRM)
Source Temperature	400 - 550°C
Ion Spray Voltage	4500 - 5500 V (Positive), -4000 to -4500 V (Negative)
Collision Gas	Nitrogen

MRM Transitions: Specific precursor-to-product ion transitions for both olsalazine and **Olsalazine-d3** need to be determined by direct infusion of the standard solutions into the mass spectrometer.

Mandatory Visualizations





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